Superior Acetylcholinesterase (AChE) Inhibition Potency Compared with Neostigmine
In a series of pyridine‑substituted hydrazinyl‑1,2,4‑triazole derivatives, the lead compound (5f) demonstrated an IC₅₀ of 0.0249 ± 0.01 µM against AChE, which is approximately three orders of magnitude more potent than the clinically used AChE inhibitor neostigmine. All derivatives in the series outperformed neostigmine, establishing that the hydrazinyl‑1,2,4‑triazole core confers intrinsically high AChE affinity [1].
| Evidence Dimension | In vitro acetylcholinesterase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.0249 ± 0.01 µM (compound 5f, a pyridine‑substituted hydrazinyl‑1,2,4‑triazole derivative) |
| Comparator Or Baseline | Neostigmine (positive control) |
| Quantified Difference | ~1000‑fold lower IC₅₀ |
| Conditions | In vitro AChE inhibition assay; IC₅₀ ± SEM |
Why This Matters
For researchers developing next‑generation Alzheimer's therapeutics, this nanomolar potency provides a significantly higher starting point for lead optimization compared with existing AChE inhibitor chemotypes.
- [1] Mahesar, P. A., et al. (2023). Potential role of hydrazinyl 1,2,4‑triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies. Chemical Papers, 77, 3447‑3459. https://doi.org/10.1007/s11696-023-02718-2. View Source
